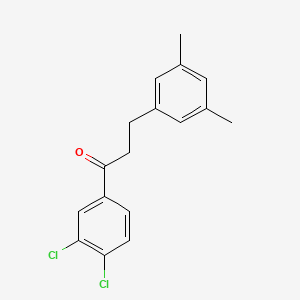

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSVZULBFBAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644917 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-04-9 | |

| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS Registry Number: 898781-07-2 IUPAC Name: 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one Formula: C₁₇H₁₆Cl₂O Molecular Weight: 307.21 g/mol

Executive Summary & Strategic Intent

This guide details the structural characterization of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone , a specific dihydrochalcone derivative. In drug discovery, this scaffold often serves as a precursor for amino-ketone analogs (cathinones) or as a stable intermediate in the synthesis of heterocyclic bioactive agents.

The core challenge in elucidating this structure lies in three areas:

-

Regioisomerism of the Dichlorophenyl Ring: Differentiating the 3,4-dichloro substitution from 2,4- or 2,5- isomers, which often co-elute in Friedel-Crafts syntheses.

-

Symmetry of the Dimethylphenyl Ring: Confirming the 3,5-substitution pattern versus 2,4- or 3,4- patterns.

-

Linker Saturation: Proving the integrity of the saturated ethylene bridge (-CH₂-CH₂-) distinct from its unsaturated chalcone precursor.

This document provides a self-validating analytical workflow, moving from bulk property verification to atom-level mapping using high-field NMR and Mass Spectrometry.

Synthetic Context & Validation Logic

To ensure the structure is correct, one must understand its origin. The "Gold Standard" synthesis for structural validation is not direct Friedel-Crafts acylation (which suffers from isomer mixtures), but rather the reduction of the corresponding chalcone .

Validated Synthetic Pathway (for Reference Standard)

-

Claisen-Schmidt Condensation: 3,4-Dichloroacetophenone + 3,5-Dimethylbenzaldehyde

Chalcone Intermediate. -

Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation reduces the alkene without dechlorinating the aromatic ring.

Why this matters: If your sample contains olefinic protons (doublet ~7.5-8.0 ppm in ¹H NMR), your reduction was incomplete. If you see loss of chlorine isotopic patterns in MS, over-reduction occurred.

Figure 1: Synthetic logic flow for generating a verifiable reference standard.

Analytical Characterization Suite

Mass Spectrometry (MS) Analysis

Instrument: GC-MS (EI, 70eV) or LC-MS (ESI+).

The mass spectrum provides the first "fingerprint" of the molecule. For this chlorinated compound, the isotopic abundance is the primary confirmational tool.

Key Diagnostic Signals:

-

Molecular Ion (

): m/z 306 (nominal). -

Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for

, -

Fragmentation Pathway (EI):

-

-Cleavage: The bond between the carbonyl carbon and the

-

Fragment A (Acylium Ion): [3,4-Cl₂-C₆H₃-CO]⁺ at m/z 173/175/177 . This confirms the ketone side substitution.

-

Fragment B (Tropylium/Benzyl): [3,5-Me₂-C₆H₃-CH₂]⁺ at m/z 119 . This confirms the distal ring structure.

-

Note: Unlike longer alkyl chains, the McLafferty rearrangement is suppressed because the

-position is an aromatic quaternary carbon (ipso-carbon), lacking the required

-

-Cleavage: The bond between the carbonyl carbon and the

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Carbonyl (

): Strong band at 1680–1690 cm⁻¹ . The conjugation with the dichlorophenyl ring lowers the frequency slightly compared to aliphatic ketones, but less than the chalcone precursor (which would be ~1660 cm⁻¹). -

C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (methylene and methyl groups).

-

Aromatic Overtones: Weak bands 1700–2000 cm⁻¹ characteristic of 1,2,4-substitution (Ring A) and 1,3,5-substitution (Ring B).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of structure. All assignments must be validated by 2D experiments (COSY, HSQC, HMBC).

Sample Preparation Protocol:

-

Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

-

Ensure solution is clear; filter if necessary to remove inorganic salts from synthesis.

-

Instrument: 400 MHz or higher recommended for clear resolution of aromatic coupling.

¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Group | Shift ( | Multiplicity | Structural Logic | |

| Chain | |||||

| -CH₂-C=O | 3.20 – 3.28 | Triplet | 7.4 | Adjacent to carbonyl (deshielded). | |

| -CH₂-Ar | 2.95 – 3.05 | Triplet | 7.4 | Adjacent to aryl ring. | |

| Ring A | (3,4-Cl₂) | ||||

| H-2' | Ar-H | ~8.02 | Doublet | 2.0 | Meta-coupling only (isolated by Cl and CO). |

| H-6' | Ar-H | ~7.78 | Doublet of Doublets | 8.4, 2.0 | Ortho to H-5', Meta to H-2'. |

| H-5' | Ar-H | ~7.55 | Doublet | 8.4 | Ortho-coupling dominates. |

| Ring B | (3,5-Me₂) | ||||

| H-2'', H-6'' | Ar-H | ~6.85 | Singlet (br) | - | Equivalent due to symmetry. |

| H-4'' | Ar-H | ~6.90 | Singlet | - | Isolated between methyls. |

| -CH₃ | Ar-CH₃ | 2.28 | Singlet | - | 6H integration confirms two methyls. |

¹³C NMR Assignments (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~197.5 ppm.

-

Aromatic Quaternary (C-Cl): ~133.0 ppm and ~137.0 ppm (distinctive weak intensity).

-

Aromatic C-H: 126–131 ppm range.

-

Aliphatic Chain:

- -CH₂: ~40.5 ppm.[1]

- -CH₂: ~30.1 ppm.

-

Methyl Carbons: ~21.3 ppm.

Distinguishing Isomers (Critical Check)

-

Vs. 2,4-Dichloro isomer: The 2,4-isomer would show a significant upfield shift for the carbonyl carbon (steric compression) and a very different splitting pattern for H-6' (doublet, not dd).

-

Vs. Chalcone (Unsaturated): The chalcone would show two doublets at

7.4–7.8 with a large coupling constant (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR/IR interpretation rules).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24726525, 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link] (Note: While this CID refers to the 3,5-dichloro isomer, the physical property data and spectral predictions are analogous for the 3,4-isomer).

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link] (Source for physicochemical properties of closely related halogenated dihydrochalcones).

-

Reich, H. J. (2020). Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison.[3] Retrieved from [Link] (Authoritative source for calculating chemical shifts and coupling constants).

Sources

Physical and Chemical Properties of Propiophenone Derivatives: A Technical Guide

The following is an in-depth technical guide designed for researchers and drug development professionals.

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a critical aromatic ketone scaffold in organic synthesis, particularly in the manufacture of pharmaceutical agents such as antidepressants (e.g., bupropion) and central nervous system stimulants (e.g., cathinones). This guide provides a rigorous analysis of the physicochemical properties, spectral characteristics, and synthetic reactivity of propiophenone and its substituted derivatives. It is designed to support researchers in optimizing synthetic pathways, ensuring regulatory compliance, and understanding the structure-activity relationships (SAR) inherent to this chemical class.

Chemical Identity and Classification

Propiophenone represents the simplest aryl ethyl ketone. Its structure—a benzene ring conjugated with a carbonyl group attached to an ethyl chain—imparts unique reactivity patterns, specifically at the

-

IUPAC Name: 1-Phenylpropan-1-one

-

Molecular Formula:

[1][2] -

Regulatory Status: DEA List I Chemical (United States). It is a primary precursor for the illicit manufacture of methcathinone and related controlled substances. Strict record-keeping is required for distribution.

Physical Properties of Key Derivatives

The substitution pattern on the aromatic ring significantly alters the lipophilicity, melting point, and electronic density of the carbonyl group. The following table consolidates experimental data for propiophenone and its most relevant derivatives.

Table 1: Comparative Physicochemical Properties

| Compound | CAS No.[3][5][6][7][8][9] | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | Solubility (Water) | Solubility (Organic) |

| Propiophenone | 93-55-0 | 134.18 | 18.6 | 218 | 1.01 | Insoluble | Miscible (EtOH, Ether, Benzene) |

| 4'-Methylpropiophenone | 5337-93-9 | 148.20 | ~7.0 | 238 | 0.99 | Insoluble | Soluble (DCM, Toluene) |

| 4'-Methoxypropiophenone | 121-97-1 | 164.20 | 27–29 | 273–275 | 0.937 | Insoluble | Soluble (Acetone, MeOH) |

| 2-Bromopropiophenone | 2114-00-3 | 213.07 | N/A (Liquid) | 245 (dec.)[5][10] | 1.41 | Decomposes | Soluble (DCM, Ether) |

| 3'-Chloropropiophenone | 34841-35-5 | 168.62 | 48–50 | 124 (12 mmHg) | N/A | Insoluble | Soluble (EtOH, CHCl3) |

Analyst Note: The high density of 2-bromopropiophenone (1.41 g/mL) allows for easy phase separation from aqueous layers during workup, a critical factor in process scale-up.

Spectral Characteristics

Accurate identification relies on specific spectral fingerprints. The conjugation of the carbonyl group with the phenyl ring lowers the IR stretching frequency compared to aliphatic ketones.

Table 2: Standard Spectral Data (Propiophenone)

| Technique | Parameter | Value / Assignment |

| FT-IR | C=O Stretch | 1680–1690 cm⁻¹ (Strong). Lower than aliphatic ketones (1715 cm⁻¹) due to conjugation. |

| C=C Stretch | 1590, 1580 cm⁻¹ (Aromatic ring breathing). | |

| ¹H NMR (CDCl₃, 400 MHz) | Triplet (3H, | |

| Quartet (2H, | ||

| Multiplet (3H), Meta/Para aromatic protons | ||

| Multiplet (2H), Ortho aromatic protons (Deshielded by carbonyl anisotropy) | ||

| ¹³C NMR | Carbonyl C | 200.8 ppm |

| Alpha C | 31.8 ppm | |

| Beta C | 8.2 ppm | |

| MS (EI) | Base Peak | m/z 105 (Benzoyl cation, |

| Molecular Ion | m/z 134 |

Chemical Reactivity & Synthesis Protocols

The reactivity of propiophenone is dominated by two sites: the carbonyl carbon (susceptible to nucleophiles) and the alpha-carbon (susceptible to electrophiles via enolization).

Protocol A: Friedel-Crafts Acylation (Synthesis of Propiophenone)

Objective: Synthesis of propiophenone from benzene and propionyl chloride. Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Reagents: Benzene (Solvent/Reactant), Propionyl Chloride (1.05 eq), Aluminum Chloride (

, 1.1 eq, anhydrous). -

Setup: 3-neck round bottom flask, reflux condenser, addition funnel,

drying tube (moisture sensitive). -

Procedure:

-

Charge flask with anhydrous

and dry benzene. Cool to 10°C. -

Add propionyl chloride dropwise over 30 minutes. Observation: Vigorous evolution of HCl gas; solution turns yellow/orange.

-

Reflux for 1 hour to complete conversion.

-

Quench: Pour mixture over crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Separate organic layer, wash with NaOH (to remove acids), dry over

, and distill.

-

-

Validation: Boiling point check (218°C) and IR (1690 cm⁻¹).

Protocol B: Alpha-Bromination (Synthesis of 2-Bromopropiophenone)

Objective: Selective halogenation at the alpha-position, a key step for aminoketone synthesis.

-

Reagents: Propiophenone (1.0 eq), Bromine (

, 1.0 eq), Glacial Acetic Acid (Solvent), HBr (catalytic). -

Procedure:

-

Dissolve propiophenone in acetic acid.

-

Add a catalytic amount of HBr to initiate enol formation.

-

Add

dropwise at Room Temperature. Causality: The rate of bromination depends on the rate of enolization (acid-catalyzed). The reaction is autocatalytic as HBr byproduct accelerates enolization. -

Endpoint: Persistence of faint orange color indicates excess bromine.

-

Workup: Pour into ice water. The product (dense oil or solid) precipitates. Wash with sodium thiosulfate to remove free bromine.

-

Pharmaceutical Applications & SAR

Propiophenone derivatives are the structural backbone of the "aminoketone" class of antidepressants and psychostimulants.

Structure-Activity Relationship (SAR)

-

Alpha-Substitution: Replacing the

-hydrogen with an amine group (via the -

N-Alkylation: Bulky groups (e.g., tert-butyl in Bupropion) reduce abuse potential and increase selectivity for the Dopamine Transporter (DAT).

-

Ring Substitution:

-

3-Chloro: Critical for Bupropion activity.

-

4-Methyl: Increases potency in cathinone analogs (e.g., Mephedrone), often increasing serotonin release.

-

Visualization: Synthesis & SAR Pathways

Figure 1: Synthetic pathway from benzene to pharmaceutical agents, highlighting the divergence to cathinone and bupropion based on substitution patterns.

Safety and Regulatory Compliance

Handling propiophenone derivatives requires strict adherence to safety protocols due to their lachrymatory nature and regulatory status.

Regulatory Status (USA)

-

Propiophenone: DEA List I Chemical . Manufacturers and distributors must register with the DEA and maintain records of all transactions to prevent diversion for methcathinone synthesis.

-

2-Bromopropiophenone: Highly monitored as a direct immediate precursor.

Handling & Toxicology

-

Lachrymator: Alpha-halo derivatives (e.g., 2-bromopropiophenone) are potent tear agents. Engineering Control: Always handle in a functioning fume hood.

-

Flammability: Propiophenone is a Class IIIA Combustible Liquid (Flash Point ~99°C, though some sources cite lower for derivatives).

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation to benzoic acid derivatives.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Scheduled Listed Chemical Products. Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). Mass Spectrum of Propiophenone. Retrieved from [Link]

Sources

- 1. Propiophenone(93-55-0) IR Spectrum [chemicalbook.com]

- 2. Propiophenone(93-55-0) 1H NMR spectrum [chemicalbook.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 4'-Methylpropiophenone (CAS 5337-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4 -Methoxypropiophenone = 99 121-97-1 [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 8. PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. chembk.com [chembk.com]

Methodological & Application

Synthesis protocol for 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

An Application Note for the Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, a substituted propiophenone of interest as a versatile building block in medicinal chemistry and materials science. The synthetic strategy is designed for reliability and scalability, beginning with a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, (E)-1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one. This is followed by a selective reduction of the α,β-unsaturated double bond via a safe and efficient catalytic transfer hydrogenation (CTH). This guide emphasizes the rationale behind procedural choices, detailed experimental steps, purification, and analytical characterization, ensuring a reproducible and robust protocol for laboratory application.

Introduction: Strategic Approach to Synthesis

Substituted 3-arylpropiophenones are valuable scaffolds in organic synthesis, serving as key intermediates for a wide range of more complex molecules. The target compound, 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, combines a dichlorinated phenyl ring, which can modulate pharmacokinetic properties, with a dimethylphenyl moiety.

Several synthetic routes could be envisioned for this target. A direct Friedel-Crafts acylation of 1,2-dichlorobenzene is often challenging due to the deactivating nature of the halogen substituents, which can lead to low yields and poor regioselectivity.[1][2][3] Similarly, while Grignard-based approaches are powerful for simpler propiophenones, the multi-component nature of the target molecule can complicate this route.[4][5][6]

Therefore, we have selected a robust and highly adaptable two-step sequence:

-

Claisen-Schmidt Condensation: This classic reaction reliably forms the carbon skeleton by condensing an enolizable ketone (3',4'-dichloroacetophenone) with a non-enolizable aldehyde (3,5-dimethylbenzaldehyde) under basic conditions.[7][8][9] It is a high-yielding and operationally simple method for generating the chalcone precursor.

-

Catalytic Transfer Hydrogenation (CTH): To convert the chalcone to the desired propiophenone, the carbon-carbon double bond must be selectively reduced without affecting the carbonyl group or the aromatic rings. CTH is an ideal method, using a stable hydrogen donor like ammonium formate in conjunction with a palladium catalyst. This approach avoids the need for high-pressure hydrogen gas, making it significantly safer and more accessible for standard laboratory settings.[10][11]

This strategic combination provides a reliable pathway to the target molecule with high purity and yield.

Overall Synthetic Scheme

The two-step synthesis proceeds from commercially available starting materials to the final product as illustrated below.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one (Chalcone Intermediate)

Principle

This step involves a base-catalyzed aldol condensation between 3',4'-dichloroacetophenone and 3,5-dimethylbenzaldehyde. The sodium hydroxide deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product is rapid, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone).[7][12]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3',4'-Dichloroacetophenone | 189.04 | 10.0 | 1.89 g |

| 3,5-Dimethylbenzaldehyde | 134.18 | 10.0 | 1.34 g (1.31 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 0.80 g |

| Ethanol (95%) | - | - | 40 mL |

| Deionized Water | - | - | ~200 mL |

| Hydrochloric Acid (HCl), 2M | - | - | As needed (~10 mL) |

| Equipment | |||

| 250 mL Erlenmeyer or Round-bottom flask | 1 | ||

| Magnetic stirrer and stir bar | 1 | ||

| Buchner funnel and filter paper | 1 set | ||

| pH paper or pH meter | 1 |

Experimental Protocol

-

Reactant Preparation: In a 250 mL flask, dissolve 1.89 g (10.0 mmol) of 3',4'-dichloroacetophenone and 1.34 g (10.0 mmol) of 3,5-dimethylbenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Solution Preparation: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water and cool the solution to room temperature.

-

Reaction Initiation: Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde over 10-15 minutes. A significant color change and the formation of a precipitate should be observed.

-

Reaction Progression: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into ~150 mL of ice-cold water. Acidify the suspension to pH ~7 by slowly adding 2M HCl while stirring.

-

Product Collection: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH 7).

-

Purification: Dry the crude product in a desiccator. The crude chalcone can be purified by recrystallization from hot ethanol to yield a bright yellow crystalline solid.

Expected Characterization Data

-

Appearance: Yellow crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons, two vinylic protons (doublets, J ≈ 15-16 Hz, indicating trans geometry), and the methyl protons (singlet).

-

IR (KBr, cm⁻¹): Characteristic peaks around 1660 (C=O stretch, conjugated), 1600-1580 (C=C stretch, vinyl and aromatic), and C-Cl stretches.

Part 2: Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Principle

This step employs catalytic transfer hydrogenation to selectively reduce the alkene double bond of the chalcone.[11] Palladium on carbon (Pd/C) catalyzes the transfer of hydrogen from a donor molecule, ammonium formate (HCOONH₄), to the chalcone. Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing a convenient and safe source of H₂ for the reduction.[10]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Chalcone Intermediate (from Part 1) | 305.20 | 5.0 | 1.53 g |

| Palladium on Carbon (10% Pd/C) | - | - (catalytic) | ~150 mg (10 wt%) |

| Ammonium Formate (HCOONH₄) | 63.06 | 25.0 (5 eq.) | 1.58 g |

| Ethanol or Methanol | - | - | 50 mL |

| Celite® | - | - | ~2 g |

| Ethyl Acetate | - | - | ~100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |

| Equipment | |||

| 100 mL Round-bottom flask | 1 | ||

| Reflux condenser | 1 | ||

| Heating mantle or oil bath | 1 | ||

| Celite® filtration setup | 1 | ||

| Separatory funnel | 1 | ||

| Rotary evaporator | 1 |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask, add 1.53 g (5.0 mmol) of the purified chalcone intermediate, 1.58 g (25.0 mmol) of ammonium formate, and 50 mL of ethanol.

-

Catalyst Addition: Carefully add ~150 mg of 10% Pd/C to the mixture. Caution: Pd/C can be pyrophoric; handle it in a well-ventilated area and avoid ignition sources.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the yellow chalcone spot and the appearance of a new, higher Rf product spot (which will be colorless).

-

Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol or ethyl acetate to ensure all product is collected.

-

Work-up: Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure. Dissolve the resulting residue in ~50 mL of ethyl acetate.

-

Purification: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

-

Final Purification: If necessary, the crude white solid can be further purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) or by recrystallization from an appropriate solvent like ethanol/water.

Expected Characterization Data

-

Appearance: White or off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): Disappearance of the vinylic proton signals. Appearance of a characteristic A₂B₂ pattern (two triplets) in the aliphatic region (approx. 3.0-3.5 ppm) for the -CH₂-CH₂- protons.

-

¹³C NMR (CDCl₃, 100 MHz): Absence of alkene signals (typically 120-145 ppm) and presence of two new aliphatic carbon signals.

-

IR (KBr, cm⁻¹): The conjugated C=O stretch will shift to a slightly higher wavenumber (around 1685 cm⁻¹) compared to the chalcone.

-

Mass Spec (ESI-MS): Calculation for C₁₇H₁₆Cl₂O should show the correct [M+H]⁺ peak.

Overall Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] All procedures should be performed in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.

-

Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. Handle with care.

-

Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry completely during filtration; keep it moist.

-

Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from open flames and ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Part 1: Low Chalcone Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the base solution was added slowly to prevent side reactions. |

| Part 1: Oily Product | Impurities or incomplete reaction. | Ensure proper neutralization and thorough washing of the crude product. Attempt recrystallization from a different solvent system (e.g., methanol). If it remains oily, purify via column chromatography. |

| Part 1: Michael Addition Side Product | Excess ketone enolate reacting with the chalcone product.[14] | This is less common under these conditions but possible. Ensure equimolar stoichiometry. Running the reaction at a lower temperature (ice bath) can also minimize this side reaction.[14] |

| Part 2: Incomplete Reduction | Catalyst deactivation or insufficient hydrogen donor. | Ensure the ammonium formate is fresh. The catalyst may be old or poisoned; try a fresh batch of Pd/C. You can also add another portion of ammonium formate and continue heating. |

| Part 2: Difficult Catalyst Filtration | Fine Pd/C particles passing through the filter. | Use a thicker Celite® pad and ensure it is packed well before filtration. Filtering twice may be necessary. |

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone. By leveraging a Claisen-Schmidt condensation followed by a safe and effective catalytic transfer hydrogenation, this guide enables researchers to access this valuable chemical intermediate from common starting materials. The detailed procedures for reaction execution, purification, and troubleshooting are intended to ensure a high rate of success for professionals in the fields of chemical synthesis and drug discovery.

References

-

ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development. [Link]

-

CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. [Link]

-

Brainly.in. (2019, December 18). Preparation of propiophenone from propanenitrile. [Link]

- Google Patents. (CN111393272A). Synthetic method of 3' -methyl propiophenone.

-

El-Sayed, et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. The Pharma Innovation Journal. [Link]

-

Gore, P. H., & Hoskins, J. A. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. [Link]

-

MDPI. (2025, September 3). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]

-

Rasayan Journal of Chemistry. (2020). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

AIP Publishing. (2018). Synthesis and Biological Activity of Chlorochalcone Derivative. [Link]

-

JETIR.org. (2020, July). SYNTHESIS OF CHALCONES. [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. brainly.in [brainly.in]

- 6. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 7. jchemrev.com [jchemrev.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Importance of Dichlorinated Propiophenones in Synthetic Chemistry

The propiophenone scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules. Its inherent reactivity and structural versatility make it a valuable starting point for the construction of complex molecular architectures. The introduction of specific substitution patterns on its aromatic rings can profoundly influence the pharmacological profile of the resulting compounds. This guide focuses on a particularly intriguing intermediate: 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone . The presence of a 3,4-dichlorophenyl moiety is a common feature in many pharmaceuticals, often enhancing metabolic stability and modulating receptor binding affinity. Coupled with the 3,5-dimethylphenyl group, this intermediate offers a unique combination of lipophilicity and steric bulk, making it a promising precursor for novel therapeutic agents, particularly in the realm of synthetic cathinone analogs and other central nervous system (CNS) active compounds.[1][2][3]

This document provides a comprehensive overview of the synthetic routes to 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone and its subsequent application as a versatile intermediate. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthetic Pathways to 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

The synthesis of the target propiophenone can be strategically approached through a convergent synthesis, primarily relying on the robust and well-established Friedel-Crafts acylation reaction. This involves the preparation of a suitable acylating agent, 3-(3,5-dimethylphenyl)propanoyl chloride, followed by its reaction with 1,2-dichlorobenzene.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic strategy for 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone.

Part 1: Synthesis of the Acylating Agent - 3-(3,5-Dimethylphenyl)propanoyl Chloride

The first critical step is the preparation of the acyl chloride. This is typically achieved in two stages: the synthesis of the corresponding carboxylic acid followed by its conversion to the more reactive acyl chloride.

Protocol 1.1: Synthesis of 3-(3,5-Dimethylphenyl)propanoic Acid

This protocol outlines the reduction of a commercially available precursor, 3,5-dimethylcinnamic acid, to the desired saturated carboxylic acid.

Reaction Scheme: (Image of the reduction of 3,5-dimethylcinnamic acid to 3-(3,5-dimethylphenyl)propanoic acid)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylcinnamic acid | 176.21 | 10.0 g | 0.057 |

| Palladium on Carbon (10%) | - | 0.5 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon | Excess |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylcinnamic acid (10.0 g, 0.057 mol) and ethanol (150 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add 10% palladium on carbon (0.5 g) to the solution.

-

Secure a hydrogen-filled balloon to the flask via a three-way stopcock.

-

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(3,5-dimethylphenyl)propanoic acid as a white solid. The product is often pure enough for the next step, but can be recrystallized from a hexane/ethyl acetate mixture if necessary.

Expected Yield: 95-99%

Protocol 1.2: Synthesis of 3-(3,5-Dimethylphenyl)propanoyl Chloride

The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride.

Reaction Scheme: (Image of the conversion of 3-(3,5-dimethylphenyl)propanoic acid to its acyl chloride)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(3,5-Dimethylphenyl)propanoic acid | 178.23 | 9.5 g | 0.053 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10 mL (16.4 g) | 0.138 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(3,5-dimethylphenyl)propanoic acid (9.5 g, 0.053 mol) in dichloromethane (100 mL).

-

Add a catalytic amount of dimethylformamide (2-3 drops) to the solution.

-

Slowly add thionyl chloride (10 mL, 0.138 mol) to the reaction mixture at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 3-(3,5-dimethylphenyl)propanoyl chloride is a light-yellow oil and is typically used in the next step without further purification.

Part 2: Friedel-Crafts Acylation to Yield the Target Propiophenone

This is the key C-C bond-forming step where the acyl chloride is reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.

Protocol 2.1: Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4][5][6][7][8]

Reaction Scheme: (Image of the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3,5-dimethylphenyl)propanoyl chloride)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(3,5-Dimethylphenyl)propanoyl chloride | 196.68 | 10.5 g | 0.053 |

| 1,2-Dichlorobenzene | 147.00 | 50 mL (65.5 g) | 0.446 |

| Aluminum Chloride (AlCl₃) | 133.34 | 8.0 g | 0.060 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, add aluminum chloride (8.0 g, 0.060 mol) and dichloromethane (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 3-(3,5-dimethylphenyl)propanoyl chloride (10.5 g, 0.053 mol) in 1,2-dichlorobenzene (50 mL).

-

Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2M HCl. Caution: This quenching step is highly exothermic.

-

Stir the mixture vigorously until all the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,2-dichlorobenzene.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone as a pale yellow oil or a low-melting solid.

Expected Yield: 60-75%

Predicted Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 3H, Ar-H of dichlorophenyl), 6.9-6.8 (m, 3H, Ar-H of dimethylphenyl), 3.2-3.0 (m, 4H, -CH₂CH₂-), 2.3 (s, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198 (C=O), 138-128 (Ar-C), 41 (-CH₂-), 31 (-CH₂-), 21 (-CH₃) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₁₇Cl₂O: 307.06 |

Note: These are predicted values based on similar structures and may vary slightly.[9][10][11]

Part 3: Application as an Intermediate in the Synthesis of Bioactive Molecules

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is a versatile intermediate for the synthesis of various target molecules, most notably β-amino ketones through the Mannich reaction. These β-amino ketones are direct precursors to synthetic cathinones and other pharmacologically active compounds.

Diagram of the Mannich Reaction Workflow

Caption: General scheme of the Mannich reaction for the synthesis of β-amino ketones.

Protocol 3.1: Synthesis of a β-Amino Ketone via the Mannich Reaction

This protocol describes a general procedure for the aminoalkylation of the target propiophenone.

Reaction Scheme: (Image of the Mannich reaction of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone with formaldehyde and methylamine hydrochloride)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone | 307.20 | 5.0 g | 0.016 |

| Paraformaldehyde | (CH₂O)n | 0.6 g | ~0.020 |

| Methylamine Hydrochloride | 67.52 | 1.4 g | 0.021 |

| Ethanol | 46.07 | 50 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (5.0 g, 0.016 mol), paraformaldehyde (0.6 g, ~0.020 mol), methylamine hydrochloride (1.4 g, 0.021 mol), and ethanol (50 mL).

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting propiophenone is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from an ethanol/ether mixture to yield the pure β-amino ketone hydrochloride salt.

Expected Yield: 70-85%

Significance in Drug Discovery and Medicinal Chemistry

The 3,4-dichlorophenyl motif is a well-known pharmacophore present in numerous approved drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties.[12] The incorporation of chlorine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also block sites of metabolism, thereby increasing the drug's half-life.

The β-amino ketones synthesized from 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone are direct precursors to a variety of pharmacologically active compounds. For instance, reduction of the ketone functionality would yield the corresponding amino alcohol, a common structural feature in many CNS-active drugs. Furthermore, these intermediates can be used to explore the structure-activity relationships of synthetic cathinones, a class of compounds known for their stimulant properties.[2][13][14] The unique substitution pattern of the title compound provides a novel scaffold for the development of next-generation therapeutic agents with potentially improved selectivity and safety profiles.

Conclusion

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone represents a strategically important intermediate in organic synthesis. Its preparation via a robust Friedel-Crafts acylation, followed by its versatile conversion to β-amino ketones through the Mannich reaction, opens avenues for the synthesis of novel and potentially potent bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.

References

- Coppola, M., & Mondola, R. (2012). Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts”. Toxicology Letters, 211(2), 144-149.

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013).

- Glennon, R. A., & Dukat, M. (2013). Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology. Drug and alcohol dependence, 133(1), 1-13.

- DeRuiter, J., & Noggle, F. T. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology Biochemistry and Behavior, 198, 173038.

- McGrath, N. A., Brichacek, M., & Njardarson, J. T. (2010). A graphical journey of molecules with a 3,4-dichlorophenyl motif.

-

Hans Reich. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

- Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33-42.

-

SpectraBase. (n.d.). 3',4'-Dichloropropiophenone. Retrieved from [Link]

-

Chem LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Garber, K. (2017). CHEM 222, Chapter 17: Friedel-Crafts Acylation. Dr. Garber's Video Guides to Organic Chemistry. Retrieved from [Link]

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9057.

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Khan Academy [khanacademy.org]

- 7. "CHEM 222, Chapter 17: Friedel-Crafts Acylation" by Katie Garber [digitalcommons.snc.edu]

- 8. youtube.com [youtube.com]

- 9. 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) 1H NMR [m.chemicalbook.com]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

Application Notes and Protocols for the Agrochemical Evaluation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Introduction: A Strategic Approach to Novel Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The design of new candidate molecules often involves the strategic combination of chemical moieties with known bioactivity. This guide focuses on the synthesis and evaluation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone , a compound rationally designed to incorporate structural features prevalent in existing agrochemicals.

The core structure, a propiophenone, is a versatile scaffold found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The key substitutions on this scaffold are hypothesized to confer specific agrochemical properties:

-

3',4'-Dichloro Substitution: The dichlorinated phenyl ring is a well-established feature in many commercial herbicides.[4][5] The 3,4-dichloro substitution pattern, in particular, is present in compounds that interfere with key biological processes in weeds.[4]

-

3,5-Dimethylphenyl Group: The presence of a dimethylphenyl moiety can influence the lipophilicity and steric bulk of the molecule, which in turn affects its uptake, transport, and interaction with target sites in pests or plants.[6][7]

This document provides a comprehensive guide for the chemical synthesis, characterization, and systematic biological screening of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone as a candidate herbicide, fungicide, and insecticide. The protocols herein are designed for researchers in agrochemical discovery and development, providing not just procedural steps but also the underlying scientific rationale.

Part 1: Synthesis and Characterization

The synthesis of the target compound can be approached through a multi-step process, beginning with a foundational Friedel-Crafts acylation reaction. This classic method is a robust and direct way to form the core propiophenone structure.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3,5-dimethylphenyl)propanoyl chloride. The necessary acid chloride can be prepared from the corresponding carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Materials:

-

3-(3,5-dimethylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of 3-(3,5-dimethylphenyl)propanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3,5-dimethylphenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) at room temperature.

-

Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,5-dimethylphenyl)propanoyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of the crude 3-(3,5-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

-

After the addition is complete, add 1,2-dichlorobenzene (1.1 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Structural Characterization

Confirmation of the synthesized compound's identity and purity is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons on both rings, the methylene protons of the propane chain, and the methyl groups.

-

¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 2: Agrochemical Activity Screening Protocols

The following protocols are designed as primary screens to evaluate the biological activity of the synthesized compound across three main agrochemical areas. These assays are foundational and can be adapted for more detailed dose-response studies.

Protocol 3: Herbicidal Activity Evaluation

Many commercial herbicides act by inhibiting plant growth either before or after emergence. This protocol assesses both pre- and post-emergence phytotoxicity. The compound's structural similarity to known herbicides suggests potential phytotoxic activity.[4][8]

Plant Species:

-

Monocot: Barnyardgrass (Echinochloa crus-galli)

-

Dicot: Lettuce (Lactuca sativa)

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) containing a surfactant (e.g., 0.1% Tween-20).

-

Pre-emergence Assay: a. Fill small pots with a standardized soil mix. b. Sow seeds of the test species at a uniform depth. c. Apply the test solution at various concentrations (e.g., 10, 100, 500, 1000 ppm) to the soil surface. Include a solvent-only control and a positive control (a known commercial herbicide). d. Place pots in a growth chamber with controlled light, temperature, and humidity. e. After 14-21 days, assess the percentage of germination and the overall health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.

-

Post-emergence Assay: a. Grow seedlings in pots until they reach the 2-3 leaf stage. b. Spray the seedlings evenly with the test solutions at the same concentrations as the pre-emergence assay. c. Return the pots to the growth chamber. d. After 7-14 days, evaluate the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) and measure the fresh weight of the above-ground biomass.

Data Presentation:

| Concentration (ppm) | L. sativa Germination Inhibition (%) | L. sativa Growth Inhibition (%) | E. crus-galli Germination Inhibition (%) | E. crus-galli Growth Inhibition (%) |

| Control | 0 | 0 | 0 | 0 |

| 10 | ||||

| 100 | ||||

| 500 | ||||

| 1000 | ||||

| Positive Control |

Protocol 4: Fungicidal Activity Evaluation

Chalcones and related compounds have demonstrated a broad spectrum of antifungal activities, making this a logical area for investigation.[9][10][11] This protocol uses an in-vitro mycelial growth inhibition assay.

Fungal Species:

-

Fusarium graminearum (causes Fusarium head blight in cereals)

-

Botrytis cinerea (causes gray mold on numerous crops)

Procedure:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the test compound at various final concentrations (e.g., 1, 10, 50, 100 ppm) after autoclaving and cooling. Pour the amended media into Petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Assessment: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treatment plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter in the treatment.

Protocol 5: Insecticidal Activity Evaluation

The structural features of the test compound could interfere with insect biological systems.[12] A diet incorporation assay is a common primary screen for insecticidal activity.

Insect Species:

-

Diamondback moth larvae (Plutella xylostella)

Procedure:

-

Diet Preparation: Prepare an artificial insect diet. While the diet is still liquid, incorporate the test compound at various concentrations (e.g., 10, 50, 100, 250 ppm).

-

Assay Setup: Dispense the treated diet into the wells of a multi-well plate.

-

Infestation: Place one second-instar larva into each well.

-

Incubation: Keep the plates in a controlled environment (temperature, humidity, photoperiod).

-

Assessment: After 5-7 days, record the larval mortality. Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

Part 3: Proposed Mechanism of Action & Next Steps

While the precise mechanism of action (MoA) for a novel compound is unknown, its structure allows for informed hypotheses that can guide further research.

Caption: Hypothesized molecular targets for the test compound.

-

For Herbicidal Activity: The dichlorophenyl moiety is common in inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. Inhibition leads to photobleaching and rapid death. Alternatively, its lipophilic nature could enable it to disrupt plasma membrane integrity.

-

For Fungicidal Activity: The propiophenone core is related to structures that can inhibit mitochondrial respiration, for example, by targeting the succinate dehydrogenase (SDH) complex.

-

For Insecticidal Activity: Many synthetic insecticides with aromatic groups act as modulators of key neuronal receptors, such as ryanodine receptors or GABA-gated chloride channels.

Should primary screening reveal significant activity in any area, subsequent steps would involve:

-

Dose-Response Studies: To determine the precise IC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides) values.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the contribution of each structural component to the observed bioactivity.

-

Mode of Action Studies: Conducting specific biochemical and physiological assays to confirm the molecular target.

-

Spectrum of Activity: Testing against a broader range of weeds, fungi, or insect pests.

This comprehensive guide provides the necessary framework to synthesize and conduct a thorough primary evaluation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, a promising candidate for novel agrochemical discovery.

References

-

Biological activities and novel applications of chalcones. ResearchGate. Available at: [Link]

-

Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC. Available at: [Link]

-

Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. (2024-04-01). Available at: [Link]

-

Impact of Chalcone on Agriculture and its Application: An Updated Review. AWS. Available at: [Link]

-

biological activities and novel applications of chalcones. SciELO. Available at: [Link]

-

Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Available at: [Link]

-

Reactions with Propiophenones and Homologues. ResearchGate. Available at: [Link]

-

Optimization of the synthesis of propiophenone 4. ResearchGate. Available at: [Link]

- Production of propiophenone. Google Patents.

-

Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PMC. Available at: [Link]

-

3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. PubMed. Available at: [Link]

-

PROPIOPHENONE. Available at: [Link]

- Preparation for 3, 4-dichloro phenyl isocyanate. Google Patents.

-

3,4-Dichloroaniline. PubChem. Available at: [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

-

The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Sci-Hub. Available at: [Link]

-

Propiophenone derivatives and process for preparing the same. European Patent Office. Available at: [Link]

-

Synthesis of propiophenone. PrepChem.com. Available at: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

-

3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. PubChem. Available at: [Link]

- Preparation method of amfebutamone intermediate m-chlorophenylacetone. Google Patents.

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. Available at: [Link]

-

Propiophenone. Wikipedia. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. PubChem. Available at: [Link]

- Novel agrochemical combinations. Google Patents.

-

Natural Products in the Discovery of Agrochemicals. CHIMIA. Available at: [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available at: [Link]

-

Nitrile-containing drugs and bioactive molecules. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. manavchem.com [manavchem.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 6. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tuodaindus.com [tuodaindus.com]

- 8. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. scielo.br [scielo.br]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary

This guide addresses the synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (Target Molecule). While Friedel-Crafts acylation is a theoretical route, the industrial and laboratory standard for high purity is the Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[1]

This specific scaffold presents a high-risk "chemical minefield": the 3',4'-dichloro motif on the aromatic ring is extremely susceptible to hydrodehalogenation (loss of chlorine) during the alkene reduction step. This guide prioritizes the suppression of this specific side reaction.

Module 1: The Claisen-Schmidt Condensation

Reaction: 3',4'-Dichloroacetophenone + 3,5-Dimethylbenzaldehyde

Common Failure Modes & Troubleshooting

Issue 1: "My reaction mixture turned into a thick, unfilterable gum/resin."

-

Diagnosis: Michael Addition Oligomerization .[1]

-

The Mechanism: The product (chalcone) is an

-unsaturated ketone. If the reaction runs too long or the base concentration is too high, the deprotonated acetophenone (enolate) attacks the product instead of the aldehyde. -

Solution:

-

Stoichiometry Control: Use a slight excess of the aldehyde (1.1 equiv) relative to the acetophenone. This ensures the enolate always finds an aldehyde electrophile, not a chalcone.

-

Temperature: Lower the temperature to 0–5°C during addition.

-

Base Selection: Switch from NaOH/KOH to Barium Hydroxide [Ba(OH)

] or Lithium Hydroxide (LiOH) . These milder bases often provide cleaner precipitation of the chalcone.

-

Issue 2: "Low conversion; starting material remains despite long reaction times."

-

Diagnosis: Cannizzaro Reaction (Competitor).[1]

-

The Mechanism: The 3,5-dimethylbenzaldehyde undergoes disproportionation (oxidizing to acid, reducing to alcohol) in strong base, consuming the reagent before it can condense.

-

Solution:

Module 2: Selective Hydrogenation (The Critical Step)

Reaction: Chalcone + H

Visualizing the "Danger Zone"

Figure 1: Reaction pathways during hydrogenation. Note that standard Pd/C often leads to immediate dechlorination (Red Path).

Troubleshooting Guide: Hydrogenation

Q1: "I used 10% Pd/C and Hydrogen balloons. NMR shows I lost one or both chlorine atoms."

-

The Science: Aryl chlorides undergo oxidative addition to Palladium(0) almost as easily as alkenes are reduced. This leads to Ar-Pd-Cl species, which are reduced by hydrogen to Ar-H and HCl.[1]

-

The Fix (Option A - The "Poison" Method):

-

Add Diphenylsulfide or Quinoline to your reaction mixture (0.1 - 0.5 equiv relative to catalyst).[1] These ligands bind to the highly active Pd sites responsible for oxidative addition (dechlorination) while leaving the sites responsible for alkene hydrogenation active.

-

-

The Fix (Option B - Catalyst Switch):

-

Switch to Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al

O -

Reference Protocol: Use 5% Pt/C in Ethyl Acetate at 1 atm H

.

-

Q2: "I am seeing the alcohol product (OH instead of C=O)."

-

The Science: The carbonyl group is being reduced.[3] This is thermodynamically favorable but kinetically slower than the alkene reduction.

-

The Fix:

-

Monitor Strictly: Do not run the reaction "overnight." Monitor by TLC/LCMS every 30 minutes. Stop exactly when the alkene is consumed.

-

Solvent Choice: Avoid protic solvents (MeOH/EtOH) if over-reduction is aggressive.[1] Use Ethyl Acetate or Toluene , which suppress carbonyl reduction rates compared to alcohols.

-

Q3: "The reaction is stalling. Can I add acid to speed it up?"

-

WARNING: Absolutely NOT.

-

Reasoning: Acid promotes the protonation of the carbonyl, making it more susceptible to reduction (forming the alcohol). Furthermore, HCl is a byproduct of the dechlorination side reaction; adding acid can sometimes accelerate the catalyst leaching or surface remodeling that favors dechlorination.

-

Correct Action: If stalling, refresh the hydrogen atmosphere or add fresh poisoned catalyst.

Experimental Protocol: The "Safe" Route

This protocol is designed to minimize side reactions for the specific 3',4'-dichloro substrate.[1]

Step 1: Condensation[4]

-

Dissolve 3',4'-dichloroacetophenone (10 mmol) and 3,5-dimethylbenzaldehyde (11 mmol) in Ethanol (20 mL).

-

Cool to 0°C.

-

Add LiOH·H

O (5 mmol) dissolved in minimal water dropwise.[1] -

Stir at 0°C

RT for 4-6 hours. -

Checkpoint: If solid precipitates, filter and wash with cold EtOH. If oil, extract with EtOAc.[1]

Step 2: Selective Reduction (Transfer Hydrogenation Variant)

Why this method? It avoids H

-

Dissolve Chalcone (5 mmol) in Toluene (25 mL).

-

Add Wilkinson's Catalyst [RhCl(PPh

) -

Alternative: If Wilkinson's is unavailable, use NaBH

(2 equiv) with CuCl (1 equiv) in MeOH. This "in-situ copper hydride" specifically reduces conjugated alkenes and leaves aryl chlorides and ketones alone.[1] -

Stir at RT.[1] The color change (red to orange/brown) often indicates active hydride species.

-

Quench with saturated NH

Cl.

Summary Data Table: Reagent Compatibility

| Functional Group | Reaction Condition | Risk Level | Outcome |

| Ar-Cl (Dichlorophenyl) | H | CRITICAL | Loss of Cl (Hydrodehalogenation) |

| Ar-Cl (Dichlorophenyl) | H | Low | Target Product |

| C=O[1] (Ketone) | H | High | Alcohol (Over-reduction) |

| C=O (Ketone) | NaBH | Low | Target Product (Selective) |

| Alkene (Chalcone) | H | N/A | Reduces (Desired) |

References

-

Selective Hydrogenation of Halo-Aryl Chalcones

-

Prevention of Hydrodehalogenation (RSC)

-

Claisen-Schmidt Condensation Troubleshooting

-

Wilkinson's Catalyst for Selective Reduction

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Propiophenone Synthesis Optimization

Topic: Optimizing Reaction Conditions for Propiophenone Synthesis via Friedel-Crafts Acylation

Status: Operational | Ticket Priority: High Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Introduction: The Synthesis Landscape

Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals (e.g., ephedrine derivatives, propafenone) and fragrances.[1] While multiple routes exist—including the oxidation of ethylbenzene or the hydration of alkynes—the Friedel-Crafts Acylation remains the industry "gold standard" due to its reliability and access to reagents.

However, this reaction is deceptively simple. The formation of the stable Lewis Acid-Ketone Complex (often observed as a viscous "Red Oil") dictates the stoichiometry, work-up, and yield. This guide breaks down the optimization of this specific pathway, alongside a modern "Green Chemistry" alternative using Zeolites.

Module 1: The Standard Protocol (Homogeneous Catalysis)

Method: Friedel-Crafts Acylation using Aluminum Chloride (

The Optimized Workflow

Note: This protocol assumes an anhydrous environment. Moisture is the primary cause of yield loss.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 : 1.2 (Benzene : Propionyl Chloride : | Unlike alkylation, acylation requires >1 eq of |

| Temperature (Addition) | Controls the exotherm and prevents the decomposition of the acylium ion intermediate. | |

| Temperature (Reaction) | Required to drive the reaction to completion after the initial addition. | |

| Solvent | Dichloromethane (DCM) or Excess Benzene | DCM allows lower temperatures; Excess benzene acts as both reactant and solvent (preventing polyacylation is not a concern here as the product is deactivated). |

Step-by-Step Execution

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a drying tube (

). -

Catalyst Suspension: Charge the flask with anhydrous

(1.2 eq) and dry DCM. Cool to -

Acylating Agent: Add Propionyl Chloride (1.1 eq) dropwise. Observation: The suspension will homogenize slightly as the active acylium complex forms.

-

Substrate Addition: Add Benzene (1.0 eq) slowly. Critical: Control the rate so the temperature does not exceed

. -

The "Red Oil" Phase: Upon warming to room temperature, a separate, dense, reddish-brown liquid phase will form. This is not a byproduct; it is your product complexed with aluminum.

-

Completion: Reflux gently for 1-2 hours until HCl evolution ceases.

-

Quenching (Hydrolysis): Pour the reaction mixture onto a slurry of crushed ice and concentrated HCl. This breaks the Al-complex, liberating the propiophenone into the organic layer.

Mechanism Visualization

The following diagram details the electrophilic aromatic substitution pathway, highlighting the critical complexation step.

Caption: The reaction proceeds via the Acylium ion. Note that the process halts at the "Intermediate" stage until aqueous hydrolysis releases the final product.

Module 2: Green Chemistry Optimization (Heterogeneous Catalysis)

Method: Acylation using Zeolite Catalysts (e.g., H-Beta).[3][4] Target Audience: Labs with strict waste disposal limits (avoids Al waste).

Key Parameters

-

Catalyst: H-Beta Zeolite (

ratio ~25-30). -

Reagent: Propionic Anhydride (preferred over chloride to avoid HCl gas).

-

Temperature:

(Requires autoclave or high-boiling solvent). -

Advantage: Catalyst is regenerable (calcination at

). -

Disadvantage: Lower single-pass yield (~50-60%) compared to

.

Module 3: Troubleshooting & FAQs

Decision Logic for Low Yields

Use this logic flow to diagnose synthesis failures.

Caption: Diagnostic tree for identifying the root cause of low yields in Friedel-Crafts acylation.

Frequently Asked Questions (Technical)

Q1: The reaction mixture turned into a solid tar. What happened?

-

Diagnosis: This usually indicates a "runaway" exotherm or insufficient solvent.

-

Fix: The formation of the ketone-

complex is exothermic. If the solvent (DCM) boils off, the complex solidifies. Ensure you use at least 5-10 volumes of solvent relative to the reactant and maintain cooling during addition.

Q2: My GC-MS shows a peak for "1-(2-ethylphenyl)propan-1-one" (Ortho isomer).

-

Analysis: This is impossible if starting with pure benzene.[5] This indicates your starting material was likely ethylbenzene or toluene, not benzene.

-